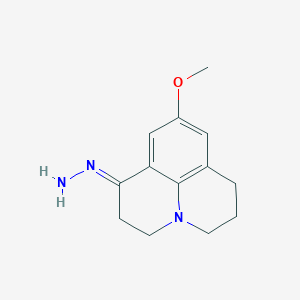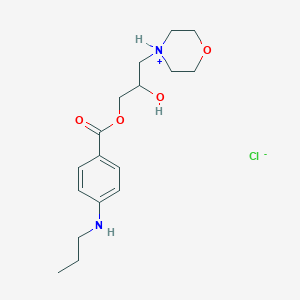![molecular formula C20H26ClNO3 B217509 diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride CAS No. 109691-07-8](/img/structure/B217509.png)
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves several steps. One common method includes the reaction of phenoxyacetic acid with alpha-((diethylamino)methyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or ether under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is usually purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacture of pharmaceuticals, pesticides, and dyes
Mécanisme D'action
The mechanism of action of phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies have shown that it can inhibit certain enzymes, thereby affecting metabolic processes .
Comparaison Avec Des Composés Similaires
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride can be compared with other similar compounds, such as:
Phenoxyacetic acid: A simpler structure with similar chemical properties but different applications.
Phenoxyacetamide derivatives: These compounds have variations in their functional groups, leading to different biological activities.
Phenoxy thiazoles: Known for their cytotoxic and anti-proliferative activities
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
109691-07-8 |
|---|---|
Formule moléculaire |
C20H26ClNO3 |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-19(17-11-7-5-8-12-17)24-20(22)16-23-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
Clé InChI |
MWHAVBLZLGSQAC-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-] |
Synonymes |
ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol](/img/structure/B217433.png)

![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)








![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
![2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride](/img/structure/B217511.png)

